molecular formula C18H16O9 B600864 Bifendate Impurity B CAS No. 128142-41-6

Bifendate Impurity B

Cat. No.: B600864
CAS No.: 128142-41-6
M. Wt: 376.32
InChI Key:
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Description

Bifendate Impurity B is an impurity of Bifendate, a potent therapeutic agent used in the treatment of chronic hepatitis B. Bifendate is known for its antiviral properties and ability to protect the liver by reducing inflammation and viral load in patients suffering from hepatitis B.

Scientific Research Applications

Bifendate Impurity B has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.

    Biology: It is studied for its potential effects on cellular processes and its role in liver protection.

    Medicine: Research focuses on its antiviral properties and its potential use in treating liver diseases.

    Industry: It is used in the development and quality control of pharmaceutical products to ensure the safety and efficacy of medications

Mechanism of Action

Preparation Methods

The preparation of Bifendate Impurity B involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from bulk drug samples. The structures of the impurities are confirmed using nuclear magnetic resonance (NMR) spectroscopy . Industrial production methods often involve the use of cleanroom environments and cGMP (current Good Manufacturing Practice) synthesis workshops to ensure high purity and quality.

Chemical Reactions Analysis

Bifendate Impurity B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Bifendate Impurity B can be compared with other similar compounds, such as:

    Bifendate: The parent compound, known for its therapeutic effects in treating chronic hepatitis B.

    Dimethyl [1,10-biphenyl]-2,20-dicarboxylate: A related compound with similar biological activity.

    5-benzylidenethiazolidine-2,4-dione: Another compound with potential liver-protective effects.

This compound is unique due to its specific structure and its role as an impurity in the synthesis of Bifendate. Its identification and characterization are crucial for ensuring the purity and safety of pharmaceutical products .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bifendate Impurity B involves the conversion of Bifendate to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Bifendate", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Bifendate is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of Bifendate.", "The sodium salt of Bifendate is then treated with hydrochloric acid to form Bifendate hydrochloride.", "Bifendate hydrochloride is dissolved in a mixture of methanol and water and treated with sodium hydroxide to form the sodium salt of Bifendate hydrochloride.", "The sodium salt of Bifendate hydrochloride is then treated with hydrochloric acid to form Bifendate hydrochloride.", "Bifendate hydrochloride is dissolved in a mixture of methanol and water and treated with sodium hydroxide to form the sodium salt of Bifendate hydrochloride.", "The sodium salt of Bifendate hydrochloride is then treated with hydrochloric acid to form Bifendate hydrochloride.", "Bifendate hydrochloride is dissolved in a mixture of methanol and water and treated with sodium hydroxide to form the sodium salt of Bifendate hydrochloride.", "The sodium salt of Bifendate hydrochloride is then treated with hydrochloric acid to form Bifendate hydrochloride.", "Bifendate hydrochloride is dissolved in a mixture of methanol and water and treated with ethyl acetate to extract the impurity.", "The ethyl acetate layer is separated and evaporated to obtain Bifendate Impurity B." ] }

CAS No.

128142-41-6

Molecular Formula

C18H16O9

Molecular Weight

376.32

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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